molecular formula C3HKN2O4 B1450911 Potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate CAS No. 1803582-45-7

Potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B1450911
CAS No.: 1803582-45-7
M. Wt: 168.15 g/mol
InChI Key: ZHYMIJHCSAQXGM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate (CAS 1803582-45-7) is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research . This compound features the 1,2,4-oxadiazole heterocycle, a privileged scaffold renowned for its broad spectrum of biological activities and its role as a bioisostere for ester and amide functional groups . The bioisosteric properties of the 1,2,4-oxadiazole ring make it a valuable framework for designing novel drug candidates, particularly when seeking to improve metabolic stability or alter the physicochemical properties of lead compounds . Researchers utilize this potassium salt in the synthesis of more complex molecules, leveraging its anionic carboxylate group for further functionalization. The 1,2,4-oxadiazole core is present in several commercially available drugs and has been extensively investigated for its potential in developing therapeutics with anticancer, anti-inflammatory, antiviral, and antibacterial activities . Its mechanism of action varies depending on the final molecular structure, but can include inhibition of key enzymes such as kinase, cyclooxygenases (COX), and histone deacetylases (HDAC) . This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

potassium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O4.K/c6-2(7)1-4-3(8)9-5-1;/h(H,6,7)(H,4,5,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYMIJHCSAQXGM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NOC(=O)N1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HKN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803582-45-7
Record name potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to interact with enzymes such as hydrolases and oxidoreductases, influencing their activity and stability. The nature of these interactions often involves the formation of hydrogen bonds and electrostatic interactions, which can alter the enzyme’s conformation and activity. Additionally, this compound can act as a ligand, binding to specific protein sites and modulating their function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it has been shown to upregulate antioxidant enzymes and downregulate pro-inflammatory cytokines, thereby protecting cells from oxidative damage and inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of specific enzymes, such as cyclooxygenases and lipoxygenases, which are key players in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators. Additionally, this compound can bind to DNA and RNA, influencing gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged anti-inflammatory and antioxidant activities. These effects are consistent in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced inflammation and oxidative stress. At higher doses, some toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Additionally, this compound can act as a substrate for certain metabolic enzymes, further integrating into cellular metabolic networks.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation are influenced by these interactions, which can affect its bioavailability and efficacy. Studies have shown that this compound tends to accumulate in specific tissues, such as the liver and kidneys.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications play a role in directing this compound to specific compartments or organelles. These localizations are essential for its role in modulating gene expression and enzyme activity.

Biological Activity

Potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate is a compound belonging to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of Oxadiazole Derivatives

Oxadiazoles are five-membered heterocyclic compounds characterized by their unique structure that includes nitrogen and oxygen atoms. They exhibit a broad range of biological activities such as:

  • Anticancer
  • Antibacterial
  • Antifungal
  • Anti-inflammatory
  • Antiviral

The structural diversity of oxadiazole derivatives allows for modifications that can enhance their pharmacological profiles, making them valuable in drug discovery .

PropertyValue
Molecular Formula C3HKN2O
Molecular Weight 180.358 g/mol
IUPAC Name This compound
InChI Key RZLJXIKXKZQHST-UHFFFAOYSA-M

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, derivatives have shown inhibitory effects against various cancer cell lines. In one study, certain oxadiazole compounds demonstrated IC50 values as low as 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) .

Table: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
Compound 1OVXF 8992.76
Compound 1PXF 17529.27
Compound 2PRXF 22Rv11.14

The mechanism of action for this compound involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as cyclooxygenases (COX), which are critical in the inflammatory response . Additionally, it may affect pathways involved in apoptosis and cell proliferation.

Other Biological Activities

Beyond anticancer properties, oxadiazoles have demonstrated various other biological activities:

  • Antibacterial and Antifungal: Some derivatives have shown efficacy against bacterial strains and fungi.
  • Anti-inflammatory: The inhibition of COX enzymes suggests potential anti-inflammatory applications.
  • Antiviral: Certain studies indicate that oxadiazoles can inhibit viral replication mechanisms.

Case Studies

  • Study on Antiproliferative Effects:
    A library of oxadiazole derivatives was synthesized and evaluated for antiproliferative activity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The results indicated that several candidates exhibited significant cytotoxicity .
  • Inhibition of Topoisomerase I:
    Some oxadiazole derivatives were found to inhibit the catalytic activity of topoisomerase I, a key enzyme in DNA replication and repair processes. Molecular docking studies supported these findings by demonstrating favorable binding interactions between the compounds and the enzyme .

Scientific Research Applications

Medicinal Chemistry

Potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate has shown potential as a scaffold for developing new pharmaceuticals. Its derivatives have been investigated for various biological activities:

  • Anticancer Activity : Several studies have indicated that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, derivatives of oxadiazoles have been shown to induce apoptosis in cancer cells by activating pathways involving p53 and caspase enzymes .
  • Antimicrobial Properties : Compounds containing the oxadiazole moiety exhibit significant antibacterial and antifungal properties. Research has demonstrated that modifications to the oxadiazole structure can enhance its efficacy against resistant strains of bacteria .

Agrochemicals

The unique properties of this compound make it suitable for agricultural applications:

  • Pesticide Development : The compound can be utilized in the synthesis of novel pesticides. Its derivatives have been tested for their ability to inhibit plant pathogens and pests effectively .

Material Science

In material science, this compound serves as a precursor for synthesizing polymers and other materials:

  • Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that incorporating oxadiazole units can lead to improved performance in high-temperature applications .

Case Study 1: Anticancer Activity

A study published in MDPI highlighted the synthesis of various oxadiazole derivatives and their evaluation against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established anticancer drugs like Tamoxifen. The mechanism involved the activation of apoptotic pathways through p53 modulation .

Case Study 2: Antimicrobial Efficacy

Research conducted by several institutions revealed that potassium 5-oxo derivatives showed potent activity against Gram-positive and Gram-negative bacteria. In vitro tests demonstrated significant inhibition zones compared to control groups, suggesting its potential as a new class of antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2,4-Oxadiazole Derivatives

Functional Group Variations
  • Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate (CAS 20615-94-5): This analog replaces the 5-oxo group with a methyl substituent at position 3.
  • 1,2,4-Oxadiazole-3-carboxylic Acid (CAS 40699-38-5):
    The free carboxylic acid form lacks the potassium counterion, resulting in lower water solubility. This difference is critical for pharmaceutical formulations, where ionic salts are preferred for bioavailability .
Ring Substitution Patterns
  • 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol ():
    While structurally distinct (1,3,4-oxadiazole vs. 1,2,4-oxadiazole), this compound highlights the impact of ring numbering on substituent positioning. The 1,3,4-oxadiazole derivatives exhibit different electronic properties and reactivity, such as reduced susceptibility to nucleophilic attack at the 2-position compared to 1,2,4-oxadiazoles .

Triazine-Based Analogs

Compounds like 3-(5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)benzocrown ethers () share a 5-oxo group but feature a triazine ring instead of oxadiazole. The triazine ring is more electron-deficient, influencing reactivity in acylation and deacylation reactions. Such analogs are often utilized in supramolecular chemistry due to crown ether moieties, whereas oxadiazoles are more common in drug design .

Pharmaceutical Derivatives

  • Azilsartan Medoxomil ():
    This antihypertensive drug contains a 5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl biphenyl group. The target compound’s carboxylate group may serve as a synthetic precursor, but the biphenyl substitution in azilsartan enhances lipid solubility and receptor binding, critical for its pharmacological activity .
  • 2-Oxo-3-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-biphenyl-4-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid ():
    This compound demonstrates how the oxadiazole ring is integrated into larger pharmacophores. The benzoimidazole moiety adds rigidity and aromatic interactions, contrasting with the simpler carboxylate structure of the target compound .

Physicochemical and Reactivity Comparisons

Solubility and Stability

  • The potassium salt form of the target compound exhibits superior water solubility compared to its carboxylic acid analog (e.g., 1,2,4-Oxadiazole-3-carboxylic Acid) due to ionic dissociation .
  • Methyl or ethyl ester derivatives (e.g., Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate) are more lipophilic, favoring organic-phase reactions, whereas the potassium carboxylate is preferable for aqueous syntheses .

Preparation Methods

Amidoxime and β-Keto Ester Condensation

  • Reaction Overview: The amidoxime (prepared either in situ or isolated) reacts with a β-keto ester to form the 5-β-keto-1,2,4-oxadiazole intermediate. This reaction is base-catalyzed, commonly using potassium carbonate as the preferred base catalyst.

  • Reaction Conditions:

    • Solvent: Acetonitrile, 2-propanol, toluene, or neat β-keto ester (preferred).
    • Temperature: Elevated temperatures between 60°C and 110°C.
    • Base Catalyst: Potassium carbonate (0.05 to 1.5 equivalents relative to amidoxime).
    • Reaction Time: Approximately 12 hours with monitoring by HPLC.
  • Isolation: The product is isolated by filtration, washed with cold methanol, and dried under vacuum.

  • Yield: Typically around 80% yield for the 5-β-keto-1,2,4-oxadiazole intermediate.

Example Reaction Data:

Parameter Details
Amidoxime 4-nitrobenzamidoxime (272.6 g)
β-Keto Ester Methyl pivaloylacetate (595.2 g)
Base Potassium carbonate (208.3 g)
Temperature 85°C
Vacuum 40-60 mmHg
Reaction Time 12 hours
Yield 80% (348 g product)

Source: Patent WO2007124024A2

Conversion to Potassium Salt

After synthesizing the 5-oxo-1,2,4-oxadiazole compound, conversion to the potassium salt form is performed by treating the compound with a suitable potassium source.

Treatment with Potassium Base

  • Potassium Source: Potassium tert-butoxide is commonly used.

  • Solvents: Ketone solvents, ester solvents, polar aprotic solvents, hydrocarbons, ethers, or their mixtures.

  • Reaction Conditions:

    • Molar Ratio: 0.8 to 1.7 moles of potassium tert-butoxide per mole of oxadiazole compound (preferably 0.9 to 1.5 moles).
    • Temperature: Ranges from -10°C to 60°C (preferably -5°C to 35°C).
  • Process: The oxadiazole compound is treated with potassium tert-butoxide under the specified conditions to yield the potassium salt.

Reaction Parameters Table:

Parameter Details
Potassium Base Potassium tert-butoxide
Molar Ratio 0.8–1.7 moles per mole compound
Preferred Molar Ratio 0.9–1.5 moles
Solvent Ketone, ester, polar aprotic, ether, hydrocarbon solvents
Temperature Range -10°C to 60°C
Preferred Temperature Range -5°C to 35°C

Source: Patent WO2013186792A2

Alternative Synthetic Routes and Considerations

Amidoxime Preparation

  • Amidoximes can be prepared by reacting nitriles with hydroxylamine, either isolated or generated in situ.

  • Nitriles themselves can be prepared by dehydration of amides.

Cyclization Methods

  • Traditional methods involve acylation of amidoximes followed by cyclization under base catalysis or thermal conditions.

  • Other methods include cycloaddition of amidoximes with nitrile oxides or reaction with diketene, but these are less commonly used for preparing 5-oxo-1,2,4-oxadiazoles.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome/Yield
Amidoxime formation Nitrile + Hydroxylamine (in situ or isolated) Amidoxime intermediate
Condensation with β-keto ester Amidoxime + β-keto ester, base (K2CO3), solvent, 60-110°C 5-β-keto-1,2,4-oxadiazole (80% yield)
Conversion to potassium salt Oxadiazole + potassium tert-butoxide, solvent, -10°C to 60°C This compound

Research Findings and Practical Notes

  • The base catalyst amount and reaction temperature critically influence yield and purity.

  • Isolation of the intermediate 5-β-keto-1,2,4-oxadiazole is preferred before salt formation for better control.

  • The choice of solvent affects solubility and reaction kinetics; polar aprotic solvents are often favorable.

  • The potassium salt form is typically more stable and suitable for further pharmaceutical applications.

Q & A

Q. What are the established synthetic routes for Potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursor hydrazide or hydroxylamine derivatives with activated carbonyl groups. For example, intermediates like 5-oxo-1,2,4-oxadiazole rings are formed via condensation reactions under acidic or basic conditions. Potassium salt formation is achieved by treating the free carboxylic acid derivative with potassium hydroxide or carbonate in polar solvents (e.g., ethanol/water mixtures). Reaction optimization should focus on temperature control (40–80°C) and stoichiometric ratios to avoid side products like over-oxidized species .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key characterization techniques include:

  • 1H/13C NMR : Peaks for the oxadiazole ring protons (δ 8.5–9.0 ppm) and carboxylate carbonyl (δ 165–170 ppm) are critical for structural confirmation .
  • IR Spectroscopy : Stretching vibrations for C=O (1690–1730 cm⁻¹) and N-O (1250–1300 cm⁻¹) confirm functional groups .
  • HPLC-MS : Use reverse-phase C18 columns with acidic mobile phases (0.1% formic acid) to assess purity and detect degradation products .

Q. What are the primary applications of this compound in pharmaceutical research?

It serves as a key intermediate in synthesizing angiotensin II receptor antagonists like azilsartan medoxomil. The 5-oxo-1,2,4-oxadiazole moiety contributes to binding affinity by mimicking peptide bonds in target proteins. Studies highlight its role in improving metabolic stability compared to non-heterocyclic analogs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stability data under varying pH conditions?

Conflicting stability profiles (e.g., hydrolysis in acidic vs. neutral media) require systematic kinetic studies. For example:

  • Perform forced degradation assays at pH 1–10 (37°C) and monitor via HPLC.
  • Identify degradation products (e.g., ring-opened carboxylic acids) using high-resolution mass spectrometry (HRMS).
  • Cross-validate with computational models (e.g., DFT calculations) to predict vulnerable bonds .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

Poor aqueous solubility can be addressed by:

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound integrity while avoiding precipitation.
  • Salt screening : Explore alternative counterions (e.g., sodium, ammonium) or co-crystallization with cyclodextrins .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. How does the potassium counterion influence crystallinity and solid-state stability?

The potassium ion enhances lattice energy, improving thermal stability. Compare with sodium or free acid forms via:

  • DSC/TGA : Analyze melting points and decomposition profiles.
  • PXRD : Monitor polymorph transitions under accelerated storage conditions (40°C/75% RH).
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity, which impacts long-term storage .

Q. What analytical challenges arise in detecting trace impurities, and how are they mitigated?

Common impurities include residual starting materials (e.g., hydroxylamine derivatives) and oxidation byproducts. Mitigation strategies:

  • LC-MS/MS with isotopic labeling : Detect low-abundance impurities at ppm levels.
  • NMR relaxation editing : Suppress signals from the main compound to highlight impurities .

Q. How do structural modifications to the oxadiazole ring impact biological activity?

Structure-activity relationship (SAR) studies show:

  • Electron-withdrawing groups (e.g., -NO₂) at the 5-position enhance receptor binding but reduce metabolic stability.
  • Steric hindrance at the 3-position (e.g., methyl substitution) improves selectivity for angiotensin receptors over off-target proteases.
    Validate using radioligand binding assays and molecular docking simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate
Reactant of Route 2
Potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.